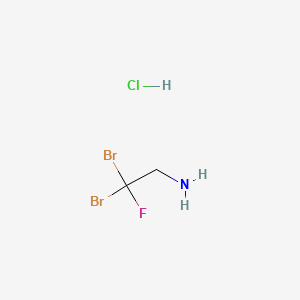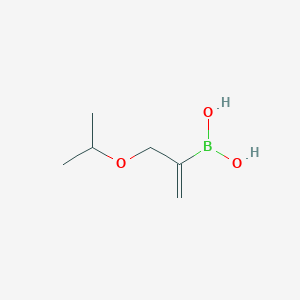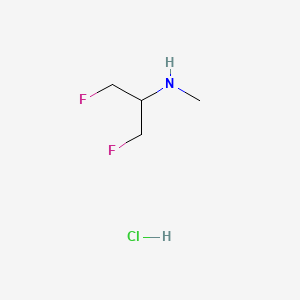![molecular formula C24H25NO4 B13460035 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved using reagents such as fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed, and the amino acids are linked via peptide bonds.
Aplicaciones Científicas De Investigación
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mecanismo De Acción
The primary mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds, facilitating the synthesis of the desired peptide sequence.
Comparación Con Compuestos Similares
Similar Compounds
- **(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- **4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid
Uniqueness
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid is unique due to its specific structure, which includes a terminal alkyne group
Propiedades
Fórmula molecular |
C24H25NO4 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethylhept-4-ynoic acid |
InChI |
InChI=1S/C24H25NO4/c1-24(2,3)14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,13,15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
Clave InChI |
XODIOGVIIYLJGJ-NRFANRHFSA-N |
SMILES isomérico |
CC(C)(C)C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)

![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)


![2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13459994.png)
![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)




![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
